7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-(chloromethyl)-2-(oxolan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c11-5-6-4-8(15)14-10(12-6)17-9(13-14)7-2-1-3-16-7/h4,7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEVLOMLEBVBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN3C(=O)C=C(N=C3S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole and pyrimidine framework with a chloromethyl group and a tetrahydrofuran moiety. Its molecular formula is , which contributes to its unique biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Kinase Activity : Compounds in this class have been shown to inhibit specific kinases involved in cell signaling pathways. For instance, they may act as ATP-competitive inhibitors in various kinase assays, affecting cell growth and differentiation .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | ATP-competitive inhibition | |
| Anti-inflammatory | Inhibition of cytokine secretion | |
| Modulation of Cell Growth | Inhibition of growth factor signaling |
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibited proliferation at micromolar concentrations. The compound induced apoptosis in sensitive cell lines while sparing normal cells.
- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. The mechanism was attributed to the compound's ability to inhibit angiogenesis and promote apoptosis in tumor cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
